molecular formula C23H18F3N3O3S B15026754 3-amino-6-(3,4-dimethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide

3-amino-6-(3,4-dimethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B15026754
M. Wt: 473.5 g/mol
InChI Key: VGPFDGIGILLFFV-UHFFFAOYSA-N
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Description

3-amino-6-(3,4-dimethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a thieno[2,3-b]pyridine core, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-6-(3,4-dimethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Thieno[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Functionalization: Introduction of amino and carboxamide groups through nucleophilic substitution reactions.

    Final Assembly: Coupling of the 3,4-dimethoxyphenyl and 4-(trifluoromethyl)phenyl groups to the thieno[2,3-b]pyridine core.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, high-pressure reactors, and continuous flow systems to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-amino-6-(3,4-dimethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Use of halogenating agents or nucleophiles under controlled temperature and pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

3-amino-6-(3,4-dimethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-amino-6-(3,4-dimethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-4,6-diphenyl-thieno[2,3-b]pyridine-2-yl-(4-chloro-phenyl)-methanone
  • 3-amino-6-methyl-thieno[2,3-b]pyridine-2-yl-(4-chloro-phenyl)-methanone
  • 3-amino-4,6-dimethyl-thieno[2,3-b]pyridine-2-yl-phenyl-methanone

Uniqueness

3-amino-6-(3,4-dimethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and bioactivity compared to similar compounds.

Properties

Molecular Formula

C23H18F3N3O3S

Molecular Weight

473.5 g/mol

IUPAC Name

3-amino-6-(3,4-dimethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C23H18F3N3O3S/c1-31-17-10-3-12(11-18(17)32-2)16-9-8-15-19(27)20(33-22(15)29-16)21(30)28-14-6-4-13(5-7-14)23(24,25)26/h3-11H,27H2,1-2H3,(H,28,30)

InChI Key

VGPFDGIGILLFFV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(C=C2)C(=C(S3)C(=O)NC4=CC=C(C=C4)C(F)(F)F)N)OC

Origin of Product

United States

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